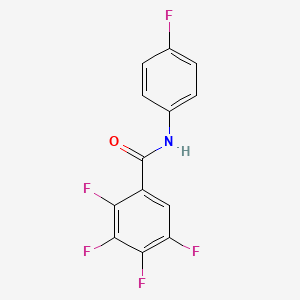![molecular formula C16H16N2O3S B5728951 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide, also known as MNTB, is a chemical compound that has been of interest to researchers due to its potential use as a pharmacological tool in studying certain physiological processes.
作用机制
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide works by irreversibly binding to FAAH, which prevents the enzyme from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide are related to its ability to increase the levels of endocannabinoids in the body. Endocannabinoids can activate cannabinoid receptors in the brain and peripheral tissues, leading to effects such as pain relief, appetite regulation, and mood modulation. 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit FAAH.
实验室实验的优点和局限性
One advantage of using 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the role of FAAH in physiological processes without affecting other enzymes or pathways. However, 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide is a relatively new compound and its long-term effects on the body are not well understood. Additionally, its irreversible inhibition of FAAH may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide. One area of interest is the potential therapeutic applications of FAAH inhibition, particularly in the treatment of pain and inflammation. Another area of research is the development of new compounds that can selectively inhibit FAAH without causing irreversible inhibition. Finally, further studies are needed to fully understand the long-term effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide is a chemical compound that has been of interest to researchers due to its potential use as a pharmacological tool in studying certain physiological processes. Its specificity for FAAH inhibition makes it a valuable tool for studying the role of endocannabinoids in the body. Further research is needed to fully understand the potential therapeutic applications of FAAH inhibition and the long-term effects of 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide on the body.
合成方法
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 4-methylthiophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide. The purity of the compound can be improved through recrystallization.
科学研究应用
3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide has been used as a pharmacological tool to study the role of certain enzymes in physiological processes. Specifically, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH by 3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
属性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-5-7-15(8-6-12)22-10-9-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKZHOUZVDMPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(3-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)

![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)
